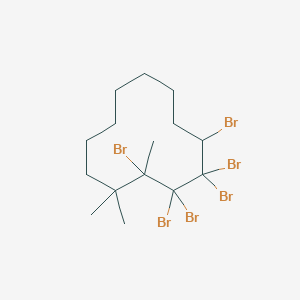
2,3,3,4,4,5-Hexabromo-1,1,2-trimethylcyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4,4,5-Hexabromo-1,1,2-trimethylcyclododecane is a brominated organic compound known for its unique structure and properties. This compound is part of the larger family of polybrominated compounds, which are often used for their flame-retardant properties. The presence of multiple bromine atoms in its structure makes it highly effective in inhibiting combustion processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5-Hexabromo-1,1,2-trimethylcyclododecane typically involves the bromination of 1,1,2-trimethylcyclododecane. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure the selective addition of bromine atoms to the desired positions on the cyclododecane ring.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced bromination techniques, such as catalytic bromination, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,4,5-Hexabromo-1,1,2-trimethylcyclododecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative processes can lead to the formation of brominated cyclododecane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-). These reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
The major products formed from these reactions include various brominated derivatives of cyclododecane, each with distinct chemical and physical properties.
Scientific Research Applications
2,3,3,4,4,5-Hexabromo-1,1,2-trimethylcyclododecane has several scientific research applications:
Chemistry: Used as a model compound to study the effects of bromination on cyclododecane structures.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals with brominated structures.
Industry: Utilized as a flame retardant in various materials, including plastics, textiles, and electronics.
Mechanism of Action
The mechanism by which 2,3,3,4,4,5-Hexabromo-1,1,2-trimethylcyclododecane exerts its effects involves the interaction of its bromine atoms with reactive species. The bromine atoms can participate in radical reactions, inhibiting the propagation of combustion reactions. Additionally, the compound can interact with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’,5,5’-Hexabromobiphenyl: Another brominated compound used as a flame retardant.
2,2’,3,3’,4,5’-Hexabromobiphenyl: Known for its use in industrial applications as a flame retardant.
2,2’,3,4,5,6-Hexabromobiphenyl: Similar in structure and used for similar purposes.
Uniqueness
2,3,3,4,4,5-Hexabromo-1,1,2-trimethylcyclododecane is unique due to its specific bromination pattern on the cyclododecane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
62249-32-5 |
|---|---|
Molecular Formula |
C15H24Br6 |
Molecular Weight |
683.8 g/mol |
IUPAC Name |
2,3,3,4,4,5-hexabromo-1,1,2-trimethylcyclododecane |
InChI |
InChI=1S/C15H24Br6/c1-12(2)10-8-6-4-5-7-9-11(16)14(18,19)15(20,21)13(12,3)17/h11H,4-10H2,1-3H3 |
InChI Key |
QVGCGDLDFFLYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCCC(C(C(C1(C)Br)(Br)Br)(Br)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















